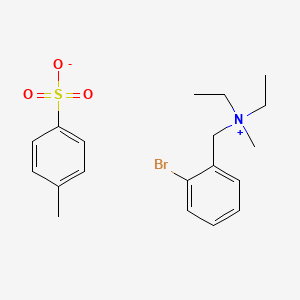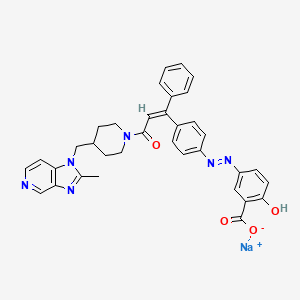
Dersalazine sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dersalazine sodium is a novel chemical entity that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory bowel diseases such as ulcerative colitis. This compound is a combination of a potent platelet-activating factor antagonist and 5-aminosalicylic acid, linked through an azo bond . Its unique structure and mechanism of action make it a promising candidate for further research and clinical use.
Métodos De Preparación
The synthesis of dersalazine sodium involves the formation of an azo bond between a platelet-activating factor antagonist and 5-aminosalicylic acid. The reaction typically requires specific conditions to ensure the stability and efficacy of the final product. Industrial production methods focus on optimizing yield and purity, often involving multiple purification steps to remove impurities and by-products .
Análisis De Reacciones Químicas
Dersalazine sodium undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its efficacy.
Reduction: Reduction reactions can modify the azo bond, impacting the overall stability of the molecule.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or diminishing the compound’s therapeutic properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Dersalazine sodium has been extensively studied for its anti-inflammatory properties. It has shown efficacy in reducing inflammation in experimental models of colitis, making it a potential treatment for inflammatory bowel diseases . Additionally, its unique mechanism of action, involving the inhibition of platelet-activating factor and modulation of cytokine production, has opened avenues for research in other inflammatory conditions and immune-related disorders .
Mecanismo De Acción
The mechanism of action of dersalazine sodium involves the inhibition of platelet-activating factor receptors, which play a crucial role in the inflammatory response. By blocking these receptors, this compound reduces the production of pro-inflammatory cytokines such as interleukin-17, tumor necrosis factor-alpha, and interleukin-6 . This modulation of the immune response helps in alleviating inflammation and promoting tissue healing.
Comparación Con Compuestos Similares
Dersalazine sodium is unique in its combination of a platelet-activating factor antagonist and 5-aminosalicylic acid. Similar compounds include:
Mesalazine: Another 5-aminosalicylic acid derivative used in the treatment of inflammatory bowel diseases.
Sulfasalazine: A compound that also contains 5-aminosalicylic acid but is linked to sulfapyridine.
Olsalazine: A dimer of 5-aminosalicylic acid used for similar therapeutic purposes.
Compared to these compounds, this compound offers a distinct mechanism of action by combining the anti-inflammatory effects of 5-aminosalicylic acid with the inhibition of platelet-activating factor, potentially providing enhanced therapeutic benefits .
Propiedades
Número CAS |
367249-56-7 |
|---|---|
Fórmula molecular |
C35H32N6NaO4 |
Peso molecular |
623.7 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C35H32N6O4.Na/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45;/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45);/b29-20-,39-38?; |
Clave InChI |
KABTZFPAORLCRX-KFYFWKRSSA-N |
SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])C=CN=C2.[Na+] |
SMILES isomérico |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2.[Na] |
SMILES canónico |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2.[Na] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dersalazine; UR-12746; UR-12746S (sodium salt); UR12746; UR 12746S (sodium salt). |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


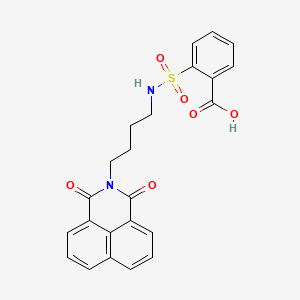
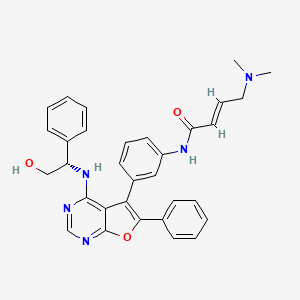

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)



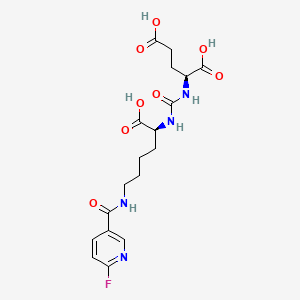
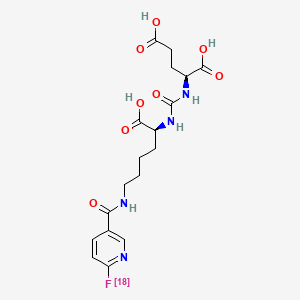
![ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B606991.png)
